molecular formula C9H8F2N2 B3231773 4,6-Difluoro-1,3-dimethyl-1H-indazole CAS No. 1329167-03-4

4,6-Difluoro-1,3-dimethyl-1H-indazole

Cat. No.: B3231773
CAS No.: 1329167-03-4
M. Wt: 182.17 g/mol
InChI Key: DTFZBKPJMZIJQI-UHFFFAOYSA-N
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Description

4,6-Difluoro-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of fluorine atoms at positions 4 and 6, along with methyl groups at positions 1 and 3, imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1,3-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,6-difluoro-1,3-dimethylbenzene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

4,6-Difluoro-1,3-dimethyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

    4,6-Dichloro-1,3-dimethyl-1H-indazole: Similar structure with chlorine atoms instead of fluorine.

    4,6-Dibromo-1,3-dimethyl-1H-indazole: Contains bromine atoms at positions 4 and 6.

    4,6-Dimethyl-1H-indazole: Lacks the fluorine atoms, providing a basis for comparison.

Uniqueness: 4,6-Difluoro-1,3-dimethyl-1H-indazole is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4,6-difluoro-1,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFZBKPJMZIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287547
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329167-03-4
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1329167-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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